![molecular formula C14H13ClO B2434283 4-[2-(4-Chlorophenyl)ethyl]phenol CAS No. 52890-71-8](/img/structure/B2434283.png)
4-[2-(4-Chlorophenyl)ethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[2-(4-Chlorophenyl)ethyl]phenol” is a unique chemical compound. It has an empirical formula of C14H13ClO and a molecular weight of 232.71 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-[2-(4-Chlorophenyl)ethyl]phenol” can be represented by the SMILES stringOC1=CC=C(C=C1)CCC(C=C2)=CC=C2Cl . This indicates that the compound contains a phenol group (OC1=CC=C(C=C1)) attached to a 4-Chlorophenyl group via an ethyl bridge (CCC). Physical And Chemical Properties Analysis
“4-[2-(4-Chlorophenyl)ethyl]phenol” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Synthesis and Intermediate Use in Pharmaceuticals
4-[2-(4-Chlorophenyl)ethyl]phenol is utilized in the synthesis of various chemical compounds. For instance, it serves as an intermediate in the production of antiobesity agents like rimonabant. This process involves enamination from p-chloropropiophenone and subsequent condensation with chlorooxalic acid ethyl ester, yielding a crude product with potential pharmaceutical applications (Hao Zhi-hui, 2007).
Dielectric Properties in Material Science
The compound's derivatives play a significant role in material science, especially in the study of dielectric properties. Research on 4H-pyrano quinoline derivatives, which include chlorophenyl groups, reveals insights into their electrical conductivity and dielectric behavior. These properties are essential in the development of electronic materials and devices (H. Zeyada et al., 2016).
Environmental Analysis and Water Treatment
In environmental science, derivatives of 4-chlorophenyl, such as chlorophenols, are significant in the analysis of water and industrial effluents. Techniques like liquid-solid extraction (LSE) are used to detect these compounds, emphasizing their relevance in monitoring and treating environmental contaminants (M. Castillo et al., 1997).
Molecular Docking and Quantum Chemical Calculations
The molecular structure and properties of chlorophenyl derivatives are explored through quantum chemical calculations and molecular docking. This research is crucial in the development of new pharmaceuticals and understanding the molecular interactions of these compounds (A. Viji et al., 2020).
Electrochemical Studies
Electro-oxidation studies involving chlorophenols, including derivatives of 4-chlorophenyl, provide valuable insights into their electrochemical behavior. This research has implications for developing sensors and analytical methods in chemistry (L. Pigani et al., 2007).
Oxidative Transformation in Environmental Chemistry
The oxidative transformation of chlorophene, a derivative of 4-chlorophenyl, by manganese oxides has been studied, highlighting its susceptibility to rapid oxidation. This research is significant in understanding the environmental fate of these compounds and their interactions with soil and sediment components (Huichun Zhang & Ching-Hua Huang, 2003).
Safety and Hazards
properties
IUPAC Name |
4-[2-(4-chlorophenyl)ethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,16H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUKQSVNWUNTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Chlorophenyl)ethyl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2434200.png)
![2-(4-chlorophenyl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2434204.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide;dihydrochloride](/img/structure/B2434205.png)
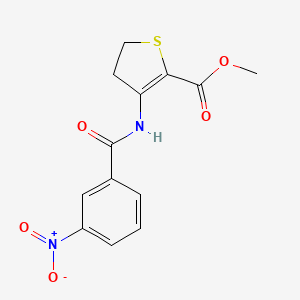
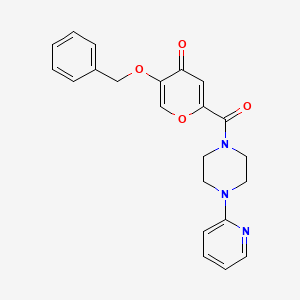
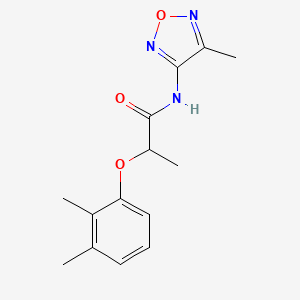
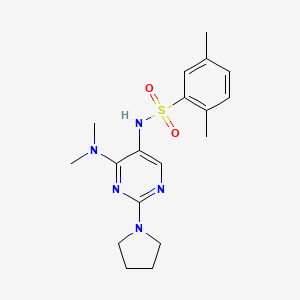
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-ethoxybenzamide](/img/structure/B2434214.png)
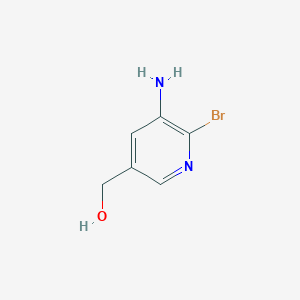
![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2434217.png)
![2-Chloro-3-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2434218.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2434221.png)
![5-chloro-2-fluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2434222.png)
![{[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine](/img/structure/B2434223.png)